molecular formula C17H26Cl2N4O B2425404 3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine dihydrochloride CAS No. 2380094-89-1

3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine dihydrochloride

Cat. No.: B2425404
CAS No.: 2380094-89-1
M. Wt: 373.32
InChI Key: CEUMSRLIAGZIFK-UHFFFAOYSA-N
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Description

3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, a piperidine ring, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing ligand . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of fully saturated piperidine rings.

Mechanism of Action

The mechanism of action of 3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine dihydrochloride apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural complexity and versatility make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O.2ClH/c1-14-4-3-7-18-17(14)22-13-15-5-8-21(9-6-15)12-16-10-19-20(2)11-16;;/h3-4,7,10-11,15H,5-6,8-9,12-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUMSRLIAGZIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=CN(N=C3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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